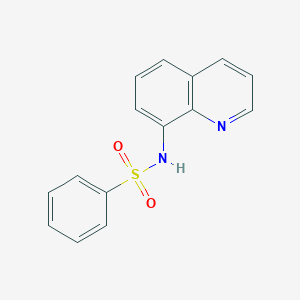

N-(quinolin-8-yl)benzenesulfonamide

Description

Significance of Sulfonamide and Quinoline (B57606) Scaffolds in Chemical Biology

The sulfonamide group (-S(=O)₂-NR₂R₃) and the quinoline bicyclic heterocycle are "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse biological activities. mdpi.comrsc.org

Sulfonamides are a cornerstone of modern drug discovery. ajchem-b.com Their derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgajchem-b.com The ease of their synthesis, general low toxicity, and favorable pharmacokinetic properties contribute to their widespread use in the development of new therapeutic agents. ajchem-b.com

Quinoline-based compounds are also of immense pharmacological importance. mdpi.comnih.gov The quinoline scaffold is present in numerous natural products and synthetic drugs, demonstrating a broad spectrum of bioactivities such as antimalarial, antibacterial, antifungal, and anticancer effects. rsc.orgnih.gov The ability of the quinoline ring system to interact with various biological targets, including enzymes and receptors, makes it a versatile framework for drug design. mdpi.com

The combination of these two pharmacophores into a single molecule, as seen in N-(quinolin-8-yl)benzenesulfonamide, creates a hybrid structure with the potential for unique and enhanced biological activities. rsc.orgnih.gov

Overview of this compound as a Subject of Academic Inquiry

This compound itself has been the focus of dedicated academic research. A key area of investigation has been its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govpasteur.fr NF-κB is a crucial transcription factor involved in regulating immune and inflammatory responses, and its dysregulation is implicated in numerous diseases. nih.gov

Notably, N-(quinolin-8-yl)benzenesulfonamides were identified as potent suppressors of the NF-κB pathway in two independent high-throughput screening campaigns. nih.govnih.govpasteur.fr These studies highlighted the potential of this chemical scaffold for developing novel therapeutic agents targeting NF-κB-related pathologies. nih.gov

Furthermore, derivatives of this compound have been synthesized and investigated for a range of other biological activities. For instance, metal complexes of related quinoline-sulfonamide ligands have shown promising antimicrobial properties. nih.gov The general synthetic route to these compounds often involves the acylation of an aminoquinoline with a benzenesulfonyl chloride. nih.gov

Scope and Research Objectives

The primary objective of ongoing research into this compound and its analogs is to further elucidate their mechanism of action and explore their full therapeutic potential. Key research goals include:

Synthesis of Novel Analogs: The synthesis of new derivatives by modifying both the quinoline and benzenesulfonamide (B165840) moieties to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To understand how specific structural features of the molecule influence its biological activity, guiding the design of more effective compounds. tuni.fi

Target Identification and Validation: To pinpoint the specific molecular targets within signaling pathways, such as the NF-κB pathway, that are modulated by these compounds. nih.gov

Exploration of Broader Biological Activities: To investigate the potential of this compound derivatives in other therapeutic areas, including as anticancer and neuroprotective agents. rsc.orgnih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₂S | uni.lu |

| Molecular Weight | 284.34 g/mol | uni.lu |

| InChIKey | FEBBZFJWAMUFPI-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | uni.lu |

| Predicted XlogP | 1.8 | uni.lu |

Table 2: Properties of a Related Compound: 2-Amino-N-(quinolin-8-yl)benzenesulfonamide

| Property | Value | Source |

| CAS Number | 16082-64-7 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C₁₅H₁₃N₃O₂S | sigmaaldrich.combiosynth.com |

| Molecular Weight | 299.35 g/mol | sigmaaldrich.combiosynth.com |

| Assay | ≥98% (HPLC) | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Biochemical/Physiological Actions | Inhibitor of cell cycle at G2 phase; apoptosis inducer. | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-20(19,13-8-2-1-3-9-13)17-14-10-4-6-12-7-5-11-16-15(12)14/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBBZFJWAMUFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167009 | |

| Record name | 8-(4-Benzenesulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16082-59-0 | |

| Record name | N-(Quinolin-8-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16082-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Benzenesulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016082590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-Benzenesulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(quinolin-8-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

General Synthesis of the N-(quinolin-8-yl)benzenesulfonamide Core Structure

The fundamental structure of this compound is typically assembled through straightforward and efficient synthetic routes.

A common and effective method for synthesizing hybrid quinoline-sulfonamide complexes involves a two-step procedure. mdpi.com The initial step is the acylation of an aminoquinoline, such as 8-aminoquinoline (B160924), with a substituted benzenesulfonyl chloride. mdpi.com This reaction yields the corresponding this compound ligand. The second step involves the complexation of this ligand with a metal salt, such as a metal acetate (B1210297) or chloride, to form the final hybrid complex. mdpi.comnih.gov This approach allows for the incorporation of various metals like Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺, which can influence the biological properties of the final compound. mdpi.comnih.gov The resulting complexes are often characterized by techniques such as FTIR, NMR spectroscopy, and X-ray diffraction to confirm their structure. mdpi.com

The direct condensation of 8-aminoquinoline with various benzenesulfonyl chlorides is a fundamental and widely used method for the synthesis of the this compound core. nih.govresearchgate.net This reaction, typically an N-acylation, forms the sulfonamide bond by reacting the amino group of the quinoline (B57606) with the sulfonyl chloride group of the benzene (B151609) derivative. researchgate.netnih.gov This method is noted for its efficiency and directness, providing a straightforward pathway to the desired sulfonamide ligands. researchgate.netnih.gov The resulting products can then be used in further synthetic steps, such as complexation with metal ions, to generate a diverse range of hybrid compounds with potential applications. researchgate.netnih.gov

Advanced Synthetic Routes for Analogues and Derivatives of this compound

To explore the structure-activity relationships and enhance the properties of this compound, researchers have developed more advanced synthetic methodologies for creating analogues and derivatives.

Information on the specific use of diazotization-induced cyclization for the synthesis of sulfostyril-quinoline hybrid scaffolds from this compound was not available in the provided search results. This suggests that this may be a highly specialized or less common synthetic route for this particular class of compounds.

While the search results mention various functionalization strategies for benzenesulfonamide (B165840) derivatives, specific details on functionalization via pyrrolation to create derivatives of this compound were not explicitly found. However, the broader context of synthesizing diverse benzenesulfonamide derivatives is well-established, often involving the coupling of different heterocyclic moieties to the benzenesulfonamide core to explore their therapeutic potential. mdpi.comacs.org

Ultrasound irradiation has emerged as a green and efficient alternative to conventional heating methods for the synthesis of this compound hybrids. nih.gov This eco-friendly approach offers several advantages, including significantly reduced reaction times, lower energy consumption, and decreased use of solvents. nih.gov The synthesis is typically a two-step process involving the N-acylation of 8-aminoquinoline followed by metal complexation, both of which can be accelerated by ultrasound. researchgate.netnih.gov For instance, the complexation step has been reported to be up to 150 times faster under ultrasound compared to conventional methods. nih.gov This method has been successfully used to synthesize a variety of hybrid quinoline-sulfonamide complexes with different metal ions and substituents on the benzenesulfonamide moiety. nih.gov The use of ultrasound not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry. rsc.org

Data Tables

Table 1: Metals Used in the Synthesis of this compound Complexes

| Metal Ion | Corresponding Salt Used | Reference |

| Zn²⁺ | Zinc Chloride | mdpi.com |

| Cu²⁺ | Copper(II) Acetate | mdpi.com |

| Co²⁺ | Cobalt(II) Acetate | mdpi.com |

| Cd²⁺ | Cadmium(II) Acetate | mdpi.com |

| Ni²⁺ | Nickel(II) Salt | nih.gov |

| Pd²⁺ | Palladium(II) Salt | nih.gov |

Table 2: Comparison of Synthesis Methods for this compound Hybrids

| Method | Key Features | Advantages | Reference |

| Conventional Heating | Standard laboratory heating techniques. | Well-established and widely used. | nih.gov |

| Ultrasound Irradiation | Use of ultrasonic waves to promote the reaction. | Dramatically reduced reaction times, lower energy consumption, higher yields, reduced solvent use. | nih.govrsc.org |

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in this compound Derivative Synthesis

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and versatile "click chemistry" reaction that has been successfully utilized for the synthesis of novel derivatives of this compound. nih.gov This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to regioselectively form a 1,4-disubstituted-1,2,3-triazole. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate. mdpi.com

A common strategy for synthesizing these derivatives involves the preparation of an azide- or alkyne-functionalized this compound precursor. This precursor can then be reacted with a diverse range of complementary alkynes or azides to generate a library of triazole-containing compounds. The reaction is known for its mild conditions, often proceeding at room temperature in solvent mixtures such as t-butanol/water, and its high tolerance for various functional groups. mdpi.combeilstein-journals.org This methodology allows for the facile introduction of different substituents, enabling the exploration of structure-activity relationships for various applications.

For instance, an azide-functionalized benzenesulfonamide can be coupled with different terminal alkynes to append various moieties to the core structure. The versatility of the CuAAC reaction has been demonstrated in the synthesis of complex molecules, including those with ferrocenyl and chalcone (B49325) fragments. mdpi.com

Table 1: Examples of Reagents Used in CuAAC for the Synthesis of N-(quinolin-8-yl)benzenesulfonamide Derivatives

| Precursor Type | Example Reagent | Reactant Type | Example Reactant |

| Azide-functionalized this compound | 4-Azido-N-(quinolin-8-yl)benzenesulfonamide | Terminal Alkyne | Phenylacetylene |

| Azide-functionalized this compound | 4-Azido-N-(quinolin-8-yl)benzenesulfonamide | Terminal Alkyne | Propargyl alcohol |

| Alkyne-functionalized this compound | 4-Ethynyl-N-(quinolin-8-yl)benzenesulfonamide | Azide | Benzyl (B1604629) azide |

Chemical Modifications and Structural Diversification of thethis compound Framework

The this compound scaffold presents numerous opportunities for chemical modification, allowing for extensive structural diversification. These modifications can be strategically introduced to modulate the compound's physicochemical properties and biological activity. Key areas for modification include the quinoline ring, the benzenesulfonamide moiety, and the sulfonamide linkage.

Modifications of the Quinoline Ring: The quinoline ring can be substituted at various positions to alter its electronic and steric properties. For example, the introduction of different functional groups on the quinoline core is a common strategy to develop new derivatives.

Modifications of the Benzenesulfonamide Moiety: The benzenesulfonamide portion of the molecule is a versatile site for introducing a wide array of substituents. The para-position of the benzene ring is frequently targeted for modification. A range of functional groups, including amino, methyl, and methoxy (B1213986) groups, have been introduced at this position. nih.govsigmaaldrich.com These substitutions can significantly influence the molecule's properties and its interaction with biological targets.

Modifications of the Sulfonamide Linker: While less common, modifications to the sulfonamide nitrogen or the quinoline nitrogen can also be performed, though these may impact the chelating properties of the 8-aminoquinoline group.

This systematic derivatization has led to the identification of N-(quinolin-8-yl)benzenesulfonamides with potent biological activities. nih.govnih.gov For example, a series of these compounds were identified as inhibitors of the NF-κB signaling pathway, a key regulator of immune and inflammatory responses. nih.govnih.gov

Table 2: Examples of Chemical Modifications to the N-(quinolin-8-yl)benzenesulfonamide Framework

| Modification Site | Substituent | Example Compound Name |

| Benzenesulfonamide Ring (ortho-position) | Amino | 2-Amino-N-(quinolin-8-yl)benzenesulfonamide sigmaaldrich.com |

| Benzenesulfonamide Ring (para-position) | Methyl | N-(Quinolin-8-yl)-4-methylbenzenesulfonamide |

| Benzenesulfonamide Ring (para-position) | Methoxy | 4-Methoxy-N-(quinolin-8-yl)benzenesulfonamide |

Comprehensive Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-(quinolin-8-yl)benzenesulfonamide exhibits characteristic absorption bands that confirm the presence of its key structural features.

Key vibrational frequencies observed in the FT-IR spectrum include a band for the N-H stretching vibration of the sulfonamide group. The spectrum also shows characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically appearing in the ranges of 1329-1334 cm⁻¹ and 1153-1159 cm⁻¹, respectively. ripublication.com Aromatic C-H and C=C stretching vibrations from both the quinoline (B57606) and benzene (B151609) rings are also prominent. researchgate.net The presence of the C=N bond within the quinoline ring is also confirmed by its characteristic absorption. ripublication.com

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Structures

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H (sulfonamide) | Stretching | 3271-3275 | ripublication.com |

| C=O | Stretching | 1687-1693 | ripublication.com |

| C=N (quinoline) | Stretching | 1599-1600 | ripublication.com |

| SO₂ (asymmetric) | Stretching | 1329-1334 | ripublication.com |

| SO₂ (symmetric) | Stretching | 1153-1159 | ripublication.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure of this compound, providing detailed information about the hydrogen and carbon atomic environments and their connectivity.

¹H-NMR: The proton NMR spectrum of this compound displays a set of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the quinoline and benzene rings typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. researchgate.net The proton attached to the sulfonamide nitrogen (SO₂NH) often appears as a broad singlet. nih.gov For a related compound, N-(5-tosylquinolin-8-yl)benzamide, the sulfonamide proton appears as a singlet at δ 10.98 ppm. rsc.org

¹³C-NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings appear in the δ 110-150 ppm range. For instance, in a similar structure, N-(5-((2-chlorophenyl)sulfonyl)quinolin-8-yl)benzamide, the carbon signals are observed between δ 113.8 and 165.7 ppm. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic Protons | 6.5 - 9.1 | rsc.org |

| ¹H | NH (sulfonamide) | ~9.35 - 10.99 | nih.govrsc.org |

| ¹³C | Aromatic Carbons | 113 - 166 | rsc.org |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline and benzene ring systems. Cross-peaks in the COSY spectrum connect protons that are spin-coupled to each other, typically over two or three bonds. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This helps in assigning the carbon signals based on the already assigned proton signals. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates the proposed structure. nih.gov The molecular formula of this compound is C₁₅H₁₂N₂O₂S, giving it a monoisotopic mass of 284.06 g/mol . uni.lu

In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 285.0692. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the S-C bond, leading to characteristic fragment ions. nih.gov For instance, the fragmentation of the quinoline radical cation often results in the loss of HCN. rsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) | Reference |

| [M+H]⁺ | 285.06923 | uni.lu |

| [M+Na]⁺ | 307.05117 | uni.lu |

| [M-H]⁻ | 283.05467 | uni.lu |

X-ray Diffraction Studies for Solid-State Molecular Architectures

Powder X-ray Diffraction (XRD) in Supramolecular Assembly Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the crystalline structure of materials. In the context of this compound, PXRD can provide insights into the packing of molecules in the solid state, revealing information about intermolecular interactions that drive supramolecular assembly.

This type of layered, hydrogen-bonded, and π-stacked structure is a common feature in the supramolecular assembly of aromatic sulfonamides. nih.govresearchgate.net For this compound, the additional phenyl group is expected to influence the crystal packing, potentially leading to more complex three-dimensional networks. The phenyl group could engage in further π-π stacking or other non-covalent interactions, which would be discernible from the PXRD pattern.

Below is a representative table of crystallographic data for the related compound, quinoline-8-sulfonamide (B86410), which illustrates the type of information obtained from X-ray diffraction studies. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9431 (3) |

| b (Å) | 10.4542 (2) |

| c (Å) | 10.4648 (2) |

| β (°) | 109.313 (2) |

| Volume (ų) | 923.33 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.498 |

Table 1: Representative crystallographic data for quinoline-8-sulfonamide, a closely related compound to this compound. nih.govresearchgate.net

Advanced Microscopic Techniques in Structural Analysis of Assemblies

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. It is particularly well-suited for studying the self-assembly of molecules on flat, conductive substrates. For a molecule like this compound, STM could be employed to visualize the formation of two-dimensional (2D) self-assembled monolayers on substrates such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)).

While direct STM studies on this compound are not prevalent in the literature, the principles of the technique and studies on similar aromatic and quinoline-containing molecules allow for a projection of its potential application. The self-assembly process is driven by a delicate balance of intermolecular and molecule-substrate interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. STM can directly visualize the resulting molecular arrangements, providing insights into the packing symmetry, domain formation, and the influence of the substrate on the supramolecular architecture. nih.gov

For this compound, one would expect the planar quinoline and benzene rings to adsorb flat on the substrate to maximize π-substrate interactions. The sulfonamide group, with its hydrogen bond donor and acceptor capabilities, would likely play a crucial role in directing the intermolecular arrangement within the monolayer. STM imaging could potentially resolve the individual molecules and their orientation, revealing the specific hydrogen bonding patterns and stacking configurations that govern the 2D crystallization.

Transmission Electron Microscopy (TEM) offers a means to visualize the morphology and structure of nanoscale materials. While typically used for imaging solid-state materials, TEM, particularly cryogenic TEM (cryo-TEM), can be a valuable tool for characterizing supramolecular assemblies of molecules like this compound in solution.

The self-assembly of amphiphilic or specifically designed molecules can lead to the formation of various nanostructures in solution, such as micelles, vesicles, nanofibers, or nanosheets. nih.gov TEM allows for the direct visualization of these structures, providing information on their size, shape, and internal organization. For instance, if this compound were to form extended fibrous assemblies through directional interactions like hydrogen bonding and π-π stacking, TEM would be instrumental in imaging these fibers, measuring their dimensions (length and width), and observing their network formation. nih.gov A recent study on a quinoline derivative-based supramolecular gel utilized TEM to characterize the self-assembled fibrillar network. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for probing the electronic structure of molecules and studying complexation phenomena. The absorption of UV-Vis light by this compound corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. These transitions are typically of the π → π* and n → π* type, originating from the aromatic quinoline and benzene rings, as well as the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. A study on novel quinoline-sulphonamide derivatives reported absorption bands in the range of 337.83 nm to 341.73 nm, which were attributed to n → π* transitions within the chromophoric systems. mdpi.com

The chelation of metal ions by this compound can be effectively monitored using UV-Vis spectroscopy. The quinolin-8-yl moiety is a well-known bidentate ligand, capable of coordinating to metal ions through the quinoline nitrogen and the deprotonated sulfonamide nitrogen. Upon complexation, changes in the electronic environment of the ligand occur, leading to shifts in the absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts) and changes in their intensities (hyperchromic or hypochromic effects). These spectral changes provide evidence of complex formation and can be used to determine the stoichiometry and stability constants of the resulting metal complexes. rsc.org For instance, the complexation of a Schiff base ligand derived from 8-aminoquinoline (B160924) with various metal ions resulted in noticeable shifts in the UV-Vis spectra, indicating the formation of metal-ligand complexes. bibliotekanauki.pl

Below is a representative table of UV-Vis absorption data for a quinoline sulfonamide derivative and its metal complexes, illustrating the expected spectral changes upon complexation.

| Compound | λmax (nm) | Type of Transition |

| This compound (Ligand) | ~340 | n → π |

| [Cu(this compound)₂] | Shifted λmax | Ligand-to-Metal Charge Transfer (LMCT) / d-d |

| [Zn(this compound)₂] | Shifted λmax | Perturbed n → π / π → π* |

Table 2: Representative UV-Vis absorption data for this compound and its hypothetical metal complexes, illustrating expected spectral shifts upon coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. It is an invaluable tool for studying paramagnetic metal complexes, such as those that could be formed between this compound and transition metals like copper(II).

A Cu(II) complex of this compound would be EPR active due to the d⁹ electronic configuration of Cu(II), which has one unpaired electron. The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal ion. Key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling constants. ethz.chacs.org

The g-tensor is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the geometry of the complex. ethz.chacs.org For instance, an axially symmetric complex (e.g., square planar or elongated octahedral) will exhibit two distinct g-values, g∥ and g⊥. The relative values of g∥ and g⊥ can help in determining the ground electronic state of the Cu(II) ion. ethz.chacs.org

Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nucleus of the copper ion (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) and with the nuclei of the coordinating ligand atoms (e.g., ¹⁴N, I = 1). ethz.chacs.org The copper hyperfine coupling gives rise to a characteristic four-line pattern in the EPR spectrum, while superhyperfine coupling to the ligand nitrogen atoms can provide further details about the coordination sphere. ethz.chacs.org The magnitude of the hyperfine coupling constant is related to the degree of covalency in the metal-ligand bond. bibliotekanauki.pl

A study of a bis(8-quinolinolato) copper(II) complex, which has a similar coordination environment to what would be expected for a complex with this compound, showed EPR parameters indicative of a specific geometric and electronic structure. researchgate.net The analysis of the EPR spectrum of a Cu(II)-N-(quinolin-8-yl)benzenesulfonamide complex would similarly elucidate the coordination geometry and the nature of the metal-ligand bonding.

Below is a table with representative EPR parameters for a hypothetical Cu(II) complex with this compound, based on typical values for similar Cu(II) complexes.

| Parameter | Representative Value | Information Provided |

| g∥ | ~2.2-2.4 | Geometry and nature of the ground state |

| g⊥ | ~2.04-2.1 | Geometry and nature of the ground state |

| A∥(Cu) (x 10⁻⁴ cm⁻¹) | ~150-200 | Covalency of the metal-ligand bond |

| A⊥(Cu) (x 10⁻⁴ cm⁻¹) | ~10-40 | Covalency of the metal-ligand bond |

| A(N) (Gauss) | ~10-15 | Number of coordinated nitrogen atoms |

Table 3: Representative EPR spectral parameters for a hypothetical paramagnetic Cu(II) complex of this compound.

Coordination Chemistry and Metallosupramolecular Assemblies of N Quinolin 8 Yl Benzenesulfonamide

Synthesis and Characterization of N-(quinolin-8-yl)benzenesulfonamide Metal(II) Complexes

The this compound ligand readily forms complexes with a range of divalent and other metal ions. These complexes have been synthesized and characterized using various spectroscopic and analytical techniques.

Complexes with Divalent Metal Ions (Zn(II), Cu(II), Co(II), Cd(II), Ni(II), Pd(II))

A new sulfonamide, 8-quinolinesulfonamide (Hsa), has been synthesized and investigated as a chelating agent for divalent metal ions. nih.gov Complexes of this compound with zinc(II), copper(II), cobalt(II), and nickel(II) have been prepared and their spectroscopic properties studied. nih.gov The crystal structure of a zinc(II) complex, [Zn(sa)2(NH3)]·NH3, was determined using single-crystal X-ray diffraction, revealing a trigonal bipyramid arrangement around the zinc(II) ion. nih.gov

Quinoline (B57606) derivatives, in general, are popular scaffolds for creating new bioactive molecules through complexation with transition metals. nih.gov Research has explored the synthesis and characterization of various metal complexes with heterocyclic quinoline derivatives, including those with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The resulting complexes often exhibit interesting biological activities.

The coordination chemistry of nickel(II) with acylhydrazone ligands, which can be analogous to sulfonamide systems, has been investigated, leading to the isolation of both square-planar and octahedral complexes. rsc.org Theoretical calculations have been employed to understand the stability and formation of these different geometries. rsc.org

Table 1: Investigated Divalent Metal(II) Complexes of this compound and Related Ligands

| Metal Ion | Reported Complex Formation | Key Findings |

| Zn(II) | Yes nih.gov | Crystal structure of [Zn(sa)2(NH3)]·NH3 determined. nih.gov |

| Cu(II) | Yes nih.gov | Spectroscopic properties studied. nih.gov |

| Co(II) | Yes nih.gov | Spectroscopic properties studied. nih.gov |

| Cd(II) | Mentioned as part of broader research into quinoline derivatives. nih.gov | General interest in their bioactive properties. nih.gov |

| Ni(II) | Yes nih.gov | Spectroscopic properties studied. nih.gov |

| Pd(II) | Mentioned in the context of catalysis with related ligands. nih.gov | Used in C-H functionalization reactions. nih.gov |

Complexes with Other Metal Ions (Pt(IV), Rh(III), Fe(II))

While the focus has been on divalent metal ions, this compound and its derivatives also form complexes with other metal ions. For instance, the coordination chemistry of ligands containing the 8-aminoquinoline (B160924) backbone is extensive and includes a variety of metals. researchgate.net Research into quinoline derivatives has also included Fe(II) complexes, often explored for their biological relevance, mimicking the active sites of metalloenzymes. nih.gov The coordination number of the central metal ion is a key determinant of the resulting complex's geometry. libretexts.org

Ligand Binding Modes and Coordination Geometries in this compound Complexes

The geometry of coordination complexes is primarily dictated by the coordination number of the central metal ion. libretexts.orgyoutube.com this compound typically acts as a bidentate ligand, leading to various coordination geometries.

Bidentate Chelation through Nitrogen Atoms

In its metal complexes, this compound commonly exhibits a bidentate chelation mode, coordinating to the metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the sulfonamide group. This mode of coordination is well-established for 8-aminoquinoline derivatives. nih.gov This chelation creates a stable five-membered ring structure, which is a common feature in the coordination chemistry of this class of ligands.

Distorted Tetrahedral and Trigonal Bipyramidal Geometries

For metal ions with a coordination number of four or five, distorted tetrahedral and trigonal bipyramidal geometries are observed. A prime example is the zinc(II) complex, [Zn(sa)2(NH3)], where the zinc ion is in a trigonal bipyramidal environment, coordinated to four nitrogen atoms from two sulfonamidato ligands and one nitrogen atom from an ammonia (B1221849) molecule. nih.gov The distortion from ideal geometries is common in coordination complexes and can be influenced by factors such as ligand bite angle and steric hindrance. For five-coordinate complexes, both trigonal bipyramidal and square pyramidal geometries are possible, with the energy difference between them often being small. libretexts.org

Octahedral and Square Planar Geometries in Azo Ligand Complexes

While not directly involving this compound, related azo-azomethine ligands have been shown to form octahedral and square planar complexes with transition metals like Co(II) and Ni(II). rdd.edu.iq In these cases, the ligands act as monobasic bidentate ligands. rdd.edu.iq For d8 metal ions like Ni(II), square planar geometry is often favored. youtube.com The formation of either octahedral or square planar complexes can depend on the specific ligand and reaction conditions. rsc.org Many transition metal complexes adopt octahedral geometries, with six donor atoms arranged around the central metal ion. libretexts.org

Table 2: Common Coordination Geometries of this compound and Related Ligand Complexes

| Coordination Geometry | Coordination Number | Metal Ion Examples | Key Features |

| Distorted Tetrahedral | 4 | Zn(II) | Common for d10 metal ions. |

| Trigonal Bipyramidal | 5 | Zn(II) nih.gov | Observed in [Zn(sa)2(NH3)]. nih.gov |

| Square Planar | 4 | Ni(II) | Favored for d8 metal ions. youtube.com |

| Octahedral | 6 | Co(II), Ni(II) | Common for many transition metal complexes. libretexts.org |

Electrochemical Properties of this compound Metal Complexes

While specific, detailed electrochemical studies exclusively focused on this compound metal complexes are not extensively documented in the reviewed literature, the electrochemical behavior of these complexes can be inferred by examining related structures, such as metal complexes with other bidentate N-ligands and sulfonamide-containing ligands. The redox properties of such complexes are of significant interest for their potential applications in catalysis and materials science.

Studies on nickel(II) complexes with various bidentate nitrogen ligands have shown that the complexation with nickel generally shifts the reduction potentials to more positive values compared to the free ligands. nih.gov This indicates that the nickel center facilitates the reduction of the ligand. The redox activity is often ligand-based, where the ligand can accept an electron into its π* orbital, leading to the formation of a metal-radical species. nih.gov For nickel complexes, both Ni(II)/Ni(I) and Ni(II)/Ni(III) redox couples can be accessible. The Ni(II)/Ni(I) reduction is often reversible, while the Ni(II)/Ni(III) oxidation can be irreversible due to the instability of the Ni(III) species. nih.gov

In the case of copper(II) complexes with N-sulfonamide ligands, the coordination environment significantly affects their redox behavior. The geometry of the copper center, which can range from square planar to distorted square pyramidal, plays a crucial role. mdpi.com Cyclic voltammetry studies of Cu(II) complexes with other amine-based ligands have shown that the redox processes are typically quasi-reversible and diffusion-controlled. banglajol.info The presence of the ligand alters the redox potential of the Cu(II)/Cu(I) or Cu(II)/Cu(0) couple compared to the free copper ion. banglajol.info For some copper-sulfonamide complexes, it has been observed that the coordination can occur through the thiadiazole nitrogen instead of the deprotonated sulfonamide nitrogen, which also influences the electrochemical properties. mdpi.com

Supramolecular Architectures Involving this compound Scaffolds

The unique structural and coordination properties of this compound derivatives make them excellent building blocks for the construction of sophisticated supramolecular architectures. These assemblies are held together by non-covalent interactions, including metal-ligand coordination and host-guest interactions.

Construction of Zn(II)/Cyclodextrin (B1172386)/Porphyrin Triad (B1167595) Supramolecular Assemblies

A notable example of the application of this compound in supramolecular chemistry is the construction of an environment-sensitive Zn(II)/cyclodextrin/porphyrin triad supramolecular assembly. nih.gov In this system, a derivative of this compound, specifically 4-amino-N-(2-methylquinolin-8-yl)benzenesulfonamide, is covalently attached to a permethyl-β-cyclodextrin (PMCD) to create a modified host molecule, MQAS-PMCD. nih.govresearchgate.net

The assembly of the triad is a hierarchical process driven by two distinct non-covalent interactions:

Metal-Ligand Coordination: Two molecules of the MQAS-PMCD ligand coordinate to a central zinc(II) ion in a stoichiometric 2:1 ratio. The zinc ion is chelated by the nitrogen atoms of the quinoline ring and the sulfonamide group of each ligand. nih.govresearchgate.net

Host-Guest Inclusion: The hydrophobic cavity of the permethyl-β-cyclodextrin unit of the MQAS-PMCD/Zn(II) complex then acts as a host for a guest molecule, in this case, the meso-tetrakis-(4-sulfonatophenyl)-porphyrin (TSPP). The strong inclusion complexation between the cyclodextrin cavity and the porphyrin guest locks the components together, forming the final triad supramolecular assembly. nih.govresearchgate.net

The structure of this intricate assembly has been characterized using various techniques, including UV/vis and fluorescence spectroscopy, powder X-ray diffraction (XRD), scanning tunneling microscopy (STM), and transmission electron microscopy (TEM). nih.govresearchgate.net

Host-Guest Interactions and Assembly Disruption in Specific Environments

The stability and behavior of the Zn(II)/cyclodextrin/porphyrin triad supramolecular assembly are highly dependent on the surrounding environment. In an aqueous solution, the assembly is stable and exhibits specific spectroscopic properties. Due to an efficient energy transfer process from the MQAS-PMCD/Zn(II) component to the complexed porphyrin, the inherent green fluorescence of the quinolinocyclodextrin moiety is quenched, and the assembly is essentially non-fluorescent. nih.govresearchgate.net

A key feature of this supramolecular system is its ability to disassemble in response to a change in the polarity of the environment. When the assembly is transferred from a polar aqueous environment to a more hydrophobic environment, such as a cell membrane, the host-guest interactions are disrupted. nih.govresearchgate.net This disruption is driven by the unfavorable interactions between the hydrophilic porphyrin guest and the hydrophobic surroundings.

The disassembly process leads to the release of the individual components: the MQAS-PMCD/Zn(II) complex and the porphyrin molecule. nih.govresearchgate.net This release is accompanied by a significant change in the fluorescence properties of the system. With the porphyrin no longer held in close proximity to the quinolinocyclodextrin, the energy transfer is inhibited, and the strong green fluorescence of the MQAS-PMCD/Zn(II) complex is restored. nih.govresearchgate.net

This environmentally sensitive behavior was demonstrated through cell staining experiments. When introduced to cells, the supramolecular assembly was observed to be disrupted at the cell membrane. The lipophilic MQAS-PMCD/Zn(II) complex remained associated with the cell membrane, while the more hydrophilic porphyrin component was released and able to enter the cell's interior. nih.govresearchgate.net This transmembrane dissociation highlights the potential of such this compound-based supramolecular systems for applications in targeted delivery and release of molecular cargo.

Biological Activities and Mechanistic Insights of N Quinolin 8 Yl Benzenesulfonamide Derivatives

Anti-Inflammatory and Immunomodulatory Activities

N-(quinolin-8-yl)benzenesulfonamide derivatives have emerged as potent modulators of inflammatory and immune responses, primarily through their targeted inhibition of the nuclear factor-κB (NF-κB) signaling pathway.

Inhibition of Nuclear Factor-κB (NF-κB) Pathway Activation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation and immunity. nih.gov Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases. This compound and its analogs have been identified as effective inhibitors of NF-κB activation. nih.govnih.gov

High-throughput screening studies have successfully identified a series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NF-κB pathway. nih.gov These compounds have shown potency in cell-based assays, with some derivatives exhibiting activity at sub-micromolar concentrations. nih.gov The inhibitory action of these compounds appears to target a common region within the NF-κB signaling cascade. nih.gov

Mechanisms of NF-κB Sequestration to the Cytoplasm and Down-Regulation

In its inactive state, NF-κB is sequestered in the cytoplasm through its association with inhibitory proteins known as IκB. nih.gov Upon receiving an inflammatory stimulus, IκB proteins are degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Derivatives of this compound exert their anti-inflammatory effects by preventing this nuclear translocation. Research has shown that these compounds can mediate the sequestration of NF-κB in the cytoplasm of cells, such as in diffuse large B-cell lymphoma (DLBCL) cell lines. researchgate.net Mechanistic studies, including Internal Coordinates Mechanics analysis, suggest that certain analogs, such as CU-O75, may directly bind to the IκBα/p50/p65 trimer, leading to its stabilization. nih.gov This stabilization prevents the degradation of IκBα and consequently blocks the release and nuclear translocation of NF-κB. nih.gov Furthermore, a whole cellular thermal shift assay has confirmed the direct binding of the N-quinoline-benzenesulfonamide (NQBS) scaffold to IκBα, an inhibitory component of the NF-κB complex. nih.gov This direct interaction underscores the mechanism by which these compounds down-regulate NF-κB activity.

Anti-Cancer and Cytotoxic Effects of N-(quinolin-8-yl)benzenesulfonamides

The cytotoxic potential of this compound derivatives against various cancer cell lines has been extensively investigated, revealing their ability to inhibit proliferation, induce programmed cell death (apoptosis), and modulate the cell cycle.

In Vitro Antiproliferative Activity against Human Tumor Cell Lines

A significant body of research has demonstrated the broad-spectrum antiproliferative activity of this compound derivatives against a panel of human tumor cell lines. These include leukemia, breast, lung, ovarian, colorectal, and cervical cancers.

For instance, a derivative, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), has been identified as a potent cytotoxic agent against Jurkat T cells (a leukemia cell line). nih.gov In the context of breast cancer, derivatives have shown activity against cell lines such as MDA-MB-231, T-47D, and MCF-7. nih.govmdpi.com The antiproliferative effects have also been observed in lung cancer cell lines like A549. mdpi.comnih.gov

Notably, significant cytotoxic activity has been reported against various ovarian cancer cell lines, including OC-314, OVCAR-8, SKOV3, and Caov-3, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov Furthermore, studies have documented the efficacy of these compounds against colorectal cancer cell lines and other cancer types such as gastric, esophageal, liver, and prostate cancers. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human tumor cell lines.

| Compound/Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide (B165840) hybrid 7c | Ovarian Cancer | OVCAR-8 | 0.54 | nih.gov |

| Benzenesulfonamide hybrid 7c | Ovarian Cancer | OC-314 | 1.82 | nih.gov |

| Benzenesulfonamide hybrid 7c | Ovarian Cancer | Caov-3 | 2.13 | nih.gov |

| Benzenesulfonamide hybrid 7c | Ovarian Cancer | SKOV3 | 3.91 | nih.gov |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | Breast Cancer | T-47D | 19.7 | nih.gov |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | Neuroblastoma | SK-N-MC | 25.2 | nih.gov |

| Pentafluoro derivative 5a | Leukemia | CCRF-CEM | More potent than doxorubicin | nih.gov |

| Pentafluoro derivative 6a | Breast Adenocarcinoma | MDA-MB-468 | More potent than doxorubicin | nih.gov |

| Quinoline-8-sulfonamide (B86410) derivative 9a | Amelanotic Melanoma | C32 | 233.9 µg/mL | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | Melanoma | COLO829 | 168.7 µg/mL | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | Breast Cancer | MDA-MB-231 | 273.5 µg/mL | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | Glioblastoma | U87-MG | 339.7 µg/mL | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | Lung Cancer | A549 | 223.1 µg/mL | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer activity of this compound derivatives is not solely due to the inhibition of cell proliferation but also involves the induction of apoptosis and disruption of the cell cycle.

A key mechanism identified is the induction of cell cycle arrest at the G2/M phase. nih.govnih.gov For example, treatment of Jurkat T cells with QBS led to an accumulation of cells in the G2 phase. nih.gov This was associated with increased levels of cyclin B1 and phosphorylated-cdc2, coupled with a reduction in cdc2 kinase activity, which are critical regulators of the G2/M transition. nih.gov

Prolonged exposure to these compounds has been shown to trigger apoptosis, as evidenced by DNA fragmentation, cytochrome C release from the mitochondria, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The induction of apoptosis is often mediated through the activation of caspases, a family of proteases central to the apoptotic process. nih.govnih.gov Studies have demonstrated that the apoptotic effects of these derivatives can be blocked by a pan-caspase inhibitor, confirming the involvement of the caspase cascade. nih.gov Specifically, the cleavage of caspase-8 has been observed in lymphoma cell lines treated with NQBS analogs, indicating the activation of the extrinsic apoptotic pathway. nih.govnih.govresearchgate.net

Antimicrobial Efficacy

In addition to their anti-inflammatory and anti-cancer properties, derivatives of this compound have demonstrated promising antimicrobial activity against a range of pathogenic microorganisms.

Research into hybrid quinoline-sulfonamide metal complexes has revealed their potential as antimicrobial agents. For instance, a cadmium(II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide exhibited excellent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and very good activity against the Gram-negative bacterium Escherichia coli. This same complex also displayed excellent antifungal activity against Candida albicans.

The following table provides a summary of the antimicrobial activity of a representative this compound derivative complex.

| Compound | Microorganism | Type | Activity |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | Gram-positive bacterium | Excellent (Inhibition zone: 21 mm) |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC25922 | Gram-negative bacterium | Very good (Inhibition zone: 19 mm) |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans ATCC10231 | Fungus | Excellent (Inhibition zone: 25 mm) |

While much of the research has focused on metal complexes and other derivatives, the inherent antimicrobial potential of the quinoline (B57606) and sulfonamide scaffolds is well-documented, suggesting that the this compound core structure is a valuable template for the development of new antimicrobial agents.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex revealed significant efficacy. nih.gov This complex exhibited excellent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus (ATCC 25923) and very good activity against the Gram-negative bacterium Escherichia coli (ATCC 25922). nih.gov The zones of inhibition were measured to be 21 mm for S. aureus and 19 mm for E. coli. nih.gov The minimum inhibitory concentration (MIC) for S. aureus was found to be 19.04 × 10⁻⁵ mg/mL, and for E. coli, it was 609 × 10⁻⁵ mg/mL. nih.gov

Further research on other quinoline-sulfonamide derivatives has also indicated their potential as antibacterial agents. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial properties. nih.gov One of the derivatives, compound 3l , demonstrated the highest effect against E. coli with a MIC of 7.812 µg/mL. nih.gov Another study reported that a diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate (B1237965) derivative displayed potent activity against E. coli, with a MIC of 0.125 μg/mL. nih.gov

Table 1: Antibacterial Activity of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex

| Bacterium | Gram Staining | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 21 | 19.04 × 10⁻⁵ |

| Escherichia coli | Gram-Negative | 19 | 609 × 10⁻⁵ |

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of this compound derivatives has been investigated, particularly against Candida albicans. The aforementioned hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex showed excellent antifungal activity against Candida albicans (ATCC 10231). nih.gov The diameter of the inhibition zone was 25 mm, with a corresponding MIC of 19.04 × 10⁻⁵ mg/mL. nih.gov

In a separate study, a series of hybrid thiophene–sulfonamide–quinoline derivatives were evaluated for their in vitro antifungal activity. One such derivative, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)thiophene-2-sulfonamide, displayed excellent nonselective antifungal activity, including against Candida albicans, with a MIC of 3.12 mg/ml. nih.gov Additionally, other derivatives in the same study, namely N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide and 3,4,5-triisopropyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide, also exhibited excellent antifungal activity against Candida albicans with MIC values of 0.78 mg/ml and 1.56 mg/ml, respectively. nih.gov The 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivative, compound 3l , also showed a high effect against C. albicans with a MIC of 31.125 µg/mL. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Candida albicans | 25 | 19.04 × 10⁻⁵ |

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)thiophene-2-sulfonamide | Candida albicans | Not Reported | 3.12 |

| N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide | Candida albicans | Not Reported | 0.78 |

| 3,4,5-triisopropyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide | Candida albicans | Not Reported | 1.56 |

Antiprotozoal and Antimalarial Applications

While the quinoline scaffold is a known pharmacophore in many antiprotozoal and antimalarial drugs, specific research on the activity of this compound and its direct derivatives in these areas is not extensively reported in the reviewed literature. However, the activities of closely related quinoline compounds provide context for the potential of this chemical class.

Activity against Leishmania Species (L. braziliensis, L. amazonensis, L. chagasi)

There is limited specific data on the activity of this compound against Leishmania species. However, studies on the closely related 8-hydroxyquinoline (B1678124) (8-HQ) have demonstrated significant leishmanicidal activity. 8-HQ has been shown to eliminate promastigote and amastigote forms of Leishmania (L.) amazonensis and Leishmania (L.) infantum chagasi. nih.govnih.gov This suggests that the quinoline core is a viable starting point for the development of new leishmanicidal agents.

Antimalarial Potency against Malaria Parasites

Specific studies on the antimalarial potency of this compound are not widely available in the current literature. Nevertheless, the broader class of quinoline derivatives has a long history in antimalarial drug discovery. For instance, new quinoline derivatives combined with sulfonamide have been investigated for their antiplasmodial activity. mdpi.com Furthermore, 8-aminoquinoline (B160924) analogs have been shown to inhibit the maturation of Plasmodium falciparum oocysts. nih.gov These findings underscore the continued interest in quinoline-based structures for the development of novel antimalarial compounds. nih.govmdpi.com

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

While direct studies on this compound as a carbonic anhydrase inhibitor are not prominent, research on structurally related compounds highlights the potential of the quinoline-sulfonamide scaffold for this activity. A study on a series of 3-(quinolin-4-ylamino)benzenesulfonamides revealed their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. nih.gov

The primary sulfonamide group was found to be crucial for the inhibitory activity, acting as a zinc-binding group within the enzyme's active site. nih.gov The 7-chloro-6-fluoro substituted derivative of this series was the most potent inhibitor of hCA II, with a KI of 0.083 μM. nih.gov In contrast, its secondary sulfonamide analog did not show significant inhibition, confirming the importance of the primary sulfonamide moiety. nih.gov The inhibition constants (KI) for hCA I ranged from 0.966 to 9.091 μM, while for hCA II, they were in the range of 0.083 to 3.594 μM for the tested compounds. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by 3-(Quinolin-4-ylamino)benzenesulfonamide Derivatives

| Compound | hCA I KI (μM) | hCA II KI (μM) |

|---|---|---|

| 6a (unsubstituted) | 9.091 | 3.594 |

| 6b (6-chloro) | 2.531 | 0.284 |

| 6c (7-chloro) | 1.872 | 0.158 |

| 6d (8-chloro) | 3.447 | 0.466 |

| 6e (7-chloro-6-fluoro) | 0.966 | 0.083 |

| 6f (6,8-dichloro) | 4.025 | 0.841 |

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. A study focusing on a series of novel quinoline-sulfonamides revealed their potential as dual inhibitors of both MAO-A and MAO-B, which are implicated in the pathophysiology of neurological disorders.

The inhibitory activities of these compounds were quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. The results demonstrated that slight structural modifications to the benzenesulfonamide moiety significantly influence the inhibitory potency against both MAO isoforms. For instance, compounds with specific substitutions on the benzyl (B1604629) group attached to the sulfonamide nitrogen exhibited potent inhibition. The in vitro results showed that some of these derivatives displayed IC₅₀ values in the sub-micromolar range, indicating a strong inhibitory effect. nih.gov

Table 1: Inhibitory Activity (IC₅₀ in µM) of Selected Quinoline-Sulfonamide Derivatives against MAO-A and MAO-B

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| a5 | 0.59 ± 0.04 | Not Active |

| a12 | Not Active | 0.47 ± 0.03 |

| a11 | Not Active | Not Active |

| a6 | 1.10 ± 0.77 | Not Active |

| Clorgyline (Standard) | 0.008 ± 0.001 | - |

| Deprenyl (Standard) | - | 0.006 ± 0.001 |

Data sourced from a study on quinoline-sulfonamides as multi-targeting neurotherapeutics. nih.gov "Not Active" indicates an IC₅₀ value greater than 50 µM.

The structure-activity relationship analysis suggested that the nature and position of substituents on the benzyl ring play a critical role in the differential inhibition of MAO-A and MAO-B. nih.gov These findings highlight the potential of the this compound scaffold for the development of novel MAO inhibitors.

Potential Inhibition of Pyruvate (B1213749) Kinase M2 Isoform

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism, making it an attractive target for therapeutic intervention. Researchers have designed and synthesized a series of 8-quinolinesulfonamide derivatives as potential modulators of PKM2. researchgate.net

In silico studies, including molecular docking, were used to predict the binding of these derivatives to PKM2. researchgate.net Subsequent in vitro experiments confirmed the cytotoxic activity of these compounds against various cancer cell lines. One particular derivative, designated as compound 9a , demonstrated significant cytotoxicity. researchgate.netmdpi.com Furthermore, this compound was shown to reduce the intracellular levels of pyruvate in A549 lung cancer cells, which is consistent with the inhibition of PKM2 activity. researchgate.net The reduction in cell proliferation and the induction of apoptosis were also observed, suggesting a direct link between PKM2 modulation and the anticancer effects of these derivatives. mdpi.com

Table 2: Cytotoxic Activity (GI₅₀ in µM) of Compound 9a against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| C32 | Amelanotic melanoma | 520 |

| COLO829 | Malignant melanoma | 376 |

| MDA-MB-231 | Breast cancer | 609 |

| U87-MG | Glioblastoma | 756 |

| A549 | Lung carcinoma | 496 |

Data represents the concentration required to inhibit cell growth by 50% after 72 hours of exposure. researchgate.netmdpi.com

DNA Interactions and Binding Mechanisms

The ability of small molecules to interact with DNA is a crucial aspect of their potential as therapeutic agents, particularly in the context of anticancer drugs. While direct studies on the intercalation of this compound with calf thymus DNA (CT-DNA) are not extensively available in the reviewed literature, research on structurally similar compounds provides valuable insights into potential binding mechanisms.

CT-DNA Binding Studies via Intercalation

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have explored their interaction with CT-DNA. nih.govnih.gov These investigations, employing techniques such as UV-Vis spectroscopy and gel electrophoresis, have suggested that these compounds can bind to DNA. nih.gov The observed changes in the spectral properties of the compounds upon the addition of DNA are indicative of an interaction. nih.gov

The proposed mechanism for some of these derivatives involves intercalation, where the planar quinoline ring inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding is further supported by gel electrophoresis experiments, which show a decrease in the mobility of DNA bands in the presence of the compounds, suggesting an increase in the molecular weight and a change in the conformation of DNA upon binding. nih.govnih.gov Metal complexes of these sulfonamide-substituted 8-hydroxyquinolines have also been shown to bind to DNA, with the metal ion potentially enhancing the interaction. nih.govnih.gov It is plausible that this compound and its derivatives could exhibit similar DNA binding properties due to the presence of the planar quinoline moiety, although further specific studies are required for confirmation.

Antioxidant Activity of this compound Derivatives and Complexes

The antioxidant properties of quinoline derivatives are of significant interest due to the role of oxidative stress in various diseases. The this compound scaffold and its derivatives have been evaluated for their ability to scavenge free radicals.

The antioxidant capacity of new synthetic quinoline derivatives has been assessed using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com The results from these studies indicate that the antioxidant activity is influenced by the specific substitutions on the quinoline and benzenesulfonamide rings. mdpi.com For instance, the presence and position of hydroxyl groups can significantly impact the radical scavenging ability. mdpi.com

Table 3: Antioxidant Activity of Selected Synthetic Quinoline Derivatives

| Compound | DPPH Scavenging Activity (%) at 10 µM | ABTS Scavenging Activity (%) at 10 µM |

|---|---|---|

| 3g | 70.6 | Not Reported |

| 3h | 73.5 | Not Reported |

| Trolox (Standard) | 77.6 | Not Reported |

Data for compounds 3g and 3h, which are 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, are from a study on their antioxidant and antiproliferative actions. mdpi.com

In some cases, a discrepancy is observed between the results of the DPPH and ABTS assays, which can be attributed to the different chemical principles of the two methods. mdpi.com The ABTS assay is often considered more sensitive in identifying antioxidant activity. nih.gov The findings suggest that derivatives of this compound could act as effective antioxidants, although the specific activity is highly dependent on their molecular structure. mdpi.com

Computational Chemistry and Theoretical Investigations

Structure-Activity Relationship (SAR) Analysis for N-(quinolin-8-yl)benzenesulfonamides

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For N-(quinolin-8-yl)benzenesulfonamides, SAR studies have been instrumental in identifying key structural features that govern their biological effects, such as anticancer and antimicrobial activities.

Research has shown that the N-(quinolin-8-yl)benzenesulfonamide scaffold is a promising framework for developing agents that can suppress the nuclear factor-kappa B (NF-κB) pathway, a key regulator of genes involved in cell proliferation and survival. mdpi.comnih.gov High-throughput screening efforts have identified this core structure as a primary lead in assays designed to detect inhibitors of NF-κB activation. nih.gov Subsequent analogue synthesis and testing have revealed that modifications to both the quinoline (B57606) and benzenesulfonamide (B165840) rings can significantly impact potency. For instance, the position and nature of substituents on the benzenesulfonamide ring play a crucial role in the inhibitory activity.

In the context of anticancer activity, a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides demonstrated high activity against several human cancer cell lines, including colon, breast, and cervical cancer. mdpi.com The presence of the N-(quinolin-8-yl) substituent was found to be a significant contributor to the anti-tumor activity. mdpi.com Further studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides highlighted that a compound with an 8-quinolinyl moiety was the most potent anticancer agent against HCT-116, MCF-7, and HeLa cell lines. mdpi.com However, the introduction of a methyl group at the 2-position of the quinoline ring (2-methylquinolin-8-yl) led to a decrease in activity against MCF-7 cells while maintaining high activity against HCT-116 cells. mdpi.com This suggests that even minor structural changes can lead to significant differences in activity and selectivity.

SAR studies have also been applied to the development of antibacterial agents. A series of C-2 derivatized 8-sulfonamidoquinolines showed significant antibacterial activity, particularly against Streptococcus uberis, in the presence of supplementary zinc. doi.org This indicates that the metal-chelating properties of the 8-sulfonamidoquinoline scaffold can be exploited for antibacterial purposes.

The following table summarizes the key SAR findings for this compound derivatives:

| Scaffold/Derivative | Key Structural Feature | Biological Activity | Reference |

| This compound | Core scaffold | NF-κB pathway suppression | nih.gov |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | N-(quinolin-8-yl) substituent | Anticancer (colon, breast, cervical) | mdpi.com |

| N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | 8-quinolinyl moiety | Potent anticancer (HCT-116, MCF-7, HeLa) | mdpi.com |

| N-(2-methylquinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | 2-methylquinolin-8-yl substituent | Decreased activity against MCF-7, high against HCT-116 | mdpi.com |

| C-2 derivatized 8-sulfonamidoquinolines | 8-sulfonamidoquinoline with C-2 modifications | Zinc-dependent antibacterial activity | doi.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drugs. wikipedia.orglongdom.org

For this compound derivatives, QSAR studies have been successfully employed to predict their anticancer activity. mdpi.com These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as their electronic and steric characteristics. wikipedia.org

Orthogonal Projections to Latent Structures (OPLS) Models

A specific type of QSAR modeling, Orthogonal Projections to Latent Structures (OPLS), has been applied to a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides to understand the key molecular features influencing their anticancer activity. mdpi.com OPLS is a multivariate data analysis technique that separates the variation in the descriptor data into two parts: one that is correlated to the biological activity and one that is orthogonal (uncorrelated). mdpi.com

In a study of benzenesulfonamide derivatives, OPLS models with verified predictive ability were generated. mdpi.com These models identified key molecular descriptors that have a significant impact on the anticancer activity of these compounds. mdpi.com This information is invaluable for the rational design of new derivatives with improved potency.

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. It is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential new drugs.

For this compound and its analogues, molecular docking simulations have been instrumental in elucidating their interactions with various biological targets. For example, docking studies have been used to investigate the binding of benzenesulfonamide derivatives to carbonic anhydrase (CA) isoforms, which are implicated in diseases like glaucoma and cancer. mdpi.comnih.gov These simulations have shown that the sulfonamide group often coordinates with the zinc ion in the active site of the enzyme, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. mdpi.com

In the context of anticancer research, docking studies have been used to predict the binding of quinoline-based compounds to targets such as the RNA polymerase of the influenza virus and the SARS-CoV-2 main protease. semanticscholar.orgmdpi.com For instance, the benzene (B151609) ring of a 4-aminobenzoic acid derivative was shown to form a pi-pi stacking interaction with a tryptophan residue in the PA-PB1 subunit of the influenza RNA polymerase. semanticscholar.org

The following table provides examples of molecular docking studies involving this compound analogues and their predicted interactions:

| Ligand | Target Protein | Key Predicted Interactions | Reference |

| Benzenesulfonamide derivative | Carbonic Anhydrase II & IX | Metal coordination with Zn, hydrogen bond with Thr199 | mdpi.com |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza RNA Polymerase (PA-PB1) | Pi-pi stacking with TRP706, salt bridge with LYS643 | semanticscholar.org |

| Quinoline derivative with sulfamerazine (B1682647) moiety | SARS-CoV-2 Main Protease | Lipophilic interactions with His41, His163, Glu166; H-bond with Gly143 | mdpi.com |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. rsc.org DFT calculations can provide valuable insights into parameters such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the chemical potential, which are related to the molecule's stability and reactivity. rsc.org

DFT studies have been performed on quinoline derivatives to understand their photophysical characteristics and to calculate properties like electrophilicity index, electronegativity, and chemical hardness. rsc.org These theoretical calculations help in understanding the fundamental electronic properties that can influence the biological activity of these compounds.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to study the conformational flexibility of molecules and the dynamics of their interactions with biological targets.

Internal Coordinates Mechanics Analysis for Protein-Ligand Interactions

While specific examples of internal coordinates mechanics analysis for this compound were not found in the provided search results, this technique is a powerful tool for analyzing the details of protein-ligand interactions. It focuses on the internal degrees of freedom of the system, such as bond lengths, bond angles, and dihedral angles, to provide a detailed picture of the binding event. Such analyses can complement molecular docking and MD simulations by providing a more in-depth understanding of the forces and conformational changes involved in ligand binding.

Conceptual Density Functional Theory (CDFT) Reactivity Indices

Conceptual Density Functional Theory (TFD) serves as a powerful theoretical framework for understanding and predicting the chemical reactivity of molecular systems. By utilizing key quantum mechanical descriptors, CDFT provides valuable insights into the electronic structure and reactivity of compounds like this compound. These reactivity indices are derived from the change in energy of a chemical species with respect to the change in its number of electrons.

Detailed research findings from DFT studies on quinoline-sulfonamide derivatives have elucidated their electronic characteristics and potential applications. nih.gov The primary global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).